4-Formyl Antipyrine-d3
CAS No.: 1346603-54-0
Cat. No.: VC0125488
Molecular Formula: C12H12N2O2
Molecular Weight: 219.258
* For research use only. Not for human or veterinary use.

CAS No. | 1346603-54-0 |
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Molecular Formula | C12H12N2O2 |
Molecular Weight | 219.258 |
IUPAC Name | 3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |
Standard InChI Key | QFYZFYDOEJZMDX-BMSJAHLVSA-N |
SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O |
Chemical Structure and Properties
Structural Identification
4-Formyl Antipyrine-d3 is characterized by a pyrazole ring structure with specific functional groups. The compound features a phenyl group attached to one nitrogen atom of the pyrazole ring, while the other nitrogen contains a trideuteriomethyl group (CD3), which replaces the standard methyl group found in the non-deuterated version .
Parameter | Value |
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CAS Number | 1346603-54-0 |
IUPAC Name | 3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde |
Molecular Formula | C12H9D3N2O2 |
Molecular Weight | 219.254 g/mol |
InChI | InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |
InChIKey | QFYZFYDOEJZMDX-BMSJAHLVSA-N |
SMILES | [2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C=O)C |
Physical and Chemical Properties
The physical and chemical properties of 4-Formyl Antipyrine-d3 are essential for understanding its behavior in various experimental conditions and applications .
Property | Specification |
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Physical State | Solid |
Purity | ≥95% |
Recommended Storage | -20°C |
Solubility | Soluble in organic solvents like DMSO, methanol |
Stability | Enhanced stability due to deuterium labeling |
Synonyms
The compound is known by several alternative names in scientific literature and commercial catalogs :
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2,3-Dihydro-1-(methyl-d3)-5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde
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Antipyraldehyde-d3
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2-(Methyl-d3)-3-methyl-4-formyl-1-phenyl-5-pyrazolone
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1-(Methyl-d3)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde
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NSC 60408-d3
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4-Antipyrinecarboxaldehyde-d3
Synthesis and Production
Synthetic Routes
The synthesis of 4-Formyl Antipyrine-d3 involves the deuteration of the non-deuterated parent compound, 4-Formyl Antipyrine. This process utilizes deuterated reagents under carefully controlled conditions to ensure high purity and yield.
The general synthetic approach includes:
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Starting with the parent compound 4-Formyl Antipyrine
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Performing deuterium exchange reactions using deuterated reagents
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Purification steps to achieve the desired level of isotopic purity
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Quality control to ensure the correct positioning of deuterium atoms in the methyl group
Industrial Production
Industrial-scale production of 4-Formyl Antipyrine-d3 employs high-purity deuterated reagents and advanced reaction control systems to maintain consistent quality and yield. The production process is carefully monitored to ensure the deuterium incorporation occurs specifically at the methyl group position without affecting other functional groups within the molecule.
Quality control measures typically include:
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NMR spectroscopy to confirm deuterium incorporation
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Mass spectrometry to verify molecular weight
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HPLC analysis to assess purity
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Stability testing under various storage conditions
Applications in Research
Pharmacokinetic Studies
4-Formyl Antipyrine-d3 plays a crucial role in pharmacokinetic studies, particularly in investigating the metabolic pathways of antipyrine derivatives. The deuterium labeling allows researchers to track the compound's behavior in biological systems with high precision :
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Enables accurate measurement of drug concentrations in biological samples
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Facilitates the study of drug absorption, distribution, metabolism, and excretion
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Provides insights into the bioavailability of antipyrine derivatives
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Helps identify metabolic pathways and potential drug interactions
Analytical Chemistry Applications
In analytical chemistry, 4-Formyl Antipyrine-d3 serves as a reliable internal standard for quantitative analysis due to its stable isotope labeling :
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Isotope-dilution mass spectrometry for precise quantification
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Chromatographic analysis with mass spectrometric detection
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Quality control in pharmaceutical formulations
Tracer Studies
The deuterium labeling in 4-Formyl Antipyrine-d3 makes it valuable for tracer studies in various scientific fields:
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Metabolic pathway investigation
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Reaction mechanism elucidation
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Environmental fate studies
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Biomedical research tracking compound distribution in tissues
Mechanism of Action
Tracer Functionality
4-Formyl Antipyrine-d3 functions primarily as a tracer molecule in biological systems. The presence of deuterium provides a distinct signal in spectroscopic analyses, enabling researchers to track the compound's behavior in various chemical and biological environments.
The mechanism involves:
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Incorporation of the deuterated compound into the biological system
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Tracking through mass spectrometry or other analytical techniques
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Differentiation from endogenous compounds due to the mass shift
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Quantification of metabolites and transformation products
Molecular Interactions
The formyl group in 4-Formyl Antipyrine-d3 allows interactions with different molecular targets, facilitating investigations into reaction mechanisms and metabolic pathways. These interactions may include:
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Hydrogen bonding with protein residues
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Electrostatic interactions with charged molecules
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Potential redox reactions involving the formyl group
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Metabolic transformations through various enzymatic pathways
Pharmacokinetics and Metabolism
Metabolic Pathways
Understanding the metabolic pathways of 4-Formyl Antipyrine-d3 is essential for its application in drug metabolism studies. The compound follows similar metabolic routes as its non-deuterated counterpart but with slight differences in reaction rates due to the kinetic isotope effect :
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Oxidation of the formyl group
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Hydroxylation of the phenyl ring
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N-demethylation reactions
Isotope Effects
The presence of deuterium atoms in 4-Formyl Antipyrine-d3 can lead to isotope effects that may alter certain chemical and biological properties compared to the non-deuterated compound:
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Slower rate of C-D bond cleavage compared to C-H bonds
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Potential changes in reaction mechanisms due to increased bond strength
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Altered vibrational frequencies affecting molecular recognition
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Modified physicochemical properties such as lipophilicity and solubility
Analytical Methods
Mass Spectrometry
Mass spectrometry is the primary analytical technique for detecting and quantifying 4-Formyl Antipyrine-d3 in various matrices:
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LC-MS/MS methods for high sensitivity and selectivity
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GC-MS for volatile derivatives
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MALDI-TOF for specialized applications
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Isotope ratio mass spectrometry for isotopic composition analysis
Spectroscopic Techniques
Various spectroscopic techniques are employed for the characterization and analysis of 4-Formyl Antipyrine-d3:
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NMR spectroscopy for structural confirmation and deuterium content
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IR spectroscopy for functional group identification
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UV-Vis spectroscopy for quantitative analysis
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Raman spectroscopy for additional structural information
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